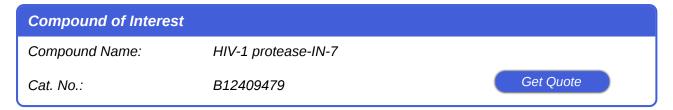


HIV-1 Protease-IN-7: A Technical Guide to Chemical Properties and Solubility

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For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 protease-IN-7 is a potent inhibitor of the HIV-1 protease, a critical enzyme in the life cycle of the Human Immunodeficiency Virus (HIV). By targeting this enzyme, the inhibitor effectively blocks the maturation of viral particles, rendering them non-infectious. This technical guide provides an in-depth overview of the known chemical properties and solubility of HIV-1 protease-IN-7, presenting data in a structured format to aid researchers and drug development professionals in their work with this compound.

Chemical Properties

A summary of the fundamental chemical properties of **HIV-1 protease-IN-7** is provided in the table below. These properties are essential for a variety of experimental and developmental applications, from dose preparation to computational modeling.



Property	Value
Molecular Formula	C68H104N10O12S
Molecular Weight	1285.68 g/mol
CAS Number	2916441-36-4
Melting Point	Data not available
Boiling Point	Data not available
рКа	Data not available

Solubility Profile

The solubility of a compound is a critical factor in its formulation and delivery. HIV-1 protease inhibitors, as a class, are known for their generally low aqueous solubility. While specific quantitative solubility data for **HIV-1 protease-IN-7** in common laboratory solvents is not readily available in public literature, general guidance for similar compounds suggests solubility in organic solvents.

Solvent	Solubility
Water	Poor
Dimethyl Sulfoxide (DMSO)	Expected to be soluble
Ethanol	Expected to be soluble

Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease is an aspartic protease that cleaves newly synthesized viral polyproteins, Gag and Gag-Pol, into mature, functional proteins and enzymes. This cleavage is an essential step in the viral maturation process. **HIV-1 protease-IN-7** acts as a competitive inhibitor, binding to the active site of the protease and preventing it from processing the viral polyproteins. This leads to the production of immature, non-infectious viral particles.

Caption: Mechanism of HIV-1 Protease Inhibition by **HIV-1 protease-IN-7**.



Experimental Protocols

While specific experimental protocols for **HIV-1 protease-IN-7** are not publicly detailed, the following outlines a general and widely accepted methodology for determining the solubility of small molecule inhibitors.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is a gold-standard approach for determining the thermodynamic solubility of a compound.

- 1. Materials:
- HIV-1 protease-IN-7 (solid)
- Selected solvents (e.g., Water, DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)
- Vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
- 2. Procedure:
- Add an excess amount of solid HIV-1 protease-IN-7 to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
- Seal the vials and place them on an orbital shaker in a constant temperature environment (e.g., 25°C or 37°C).

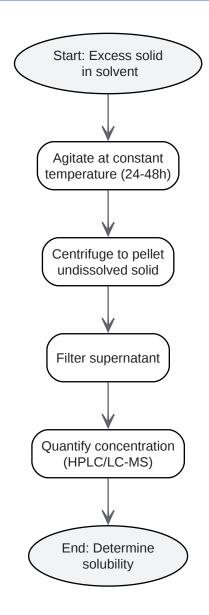






- Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
- After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the samples at a high speed to pellet the undissolved solid.
- Carefully withdraw a known volume of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
- Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **HIV-1 protease-IN-7** in the diluted samples using a validated HPLC or LC-MS method with a standard curve.
- Calculate the solubility in mg/mL or molarity.





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Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties and solubility of **HIV-1 protease-IN-7**. While some specific physical data points remain to be publicly documented, the provided information on its molecular characteristics and the established protocols for determining key parameters offer a solid foundation for researchers. The understanding of its mechanism of action, visualized in the provided diagram, is crucial for its application in antiviral research and development. Further experimental







validation of its solubility in various pharmaceutically relevant solvents is recommended for advancing its potential as a therapeutic agent.

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